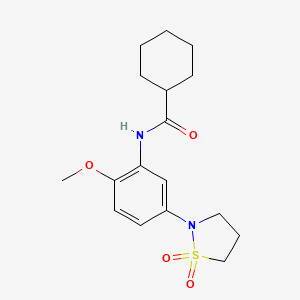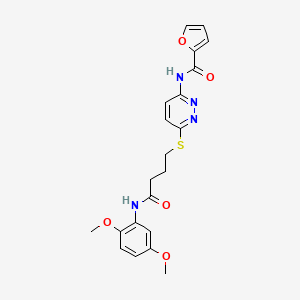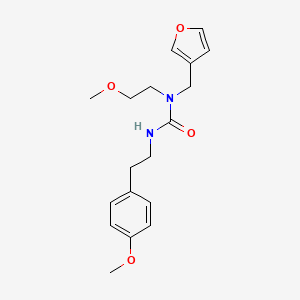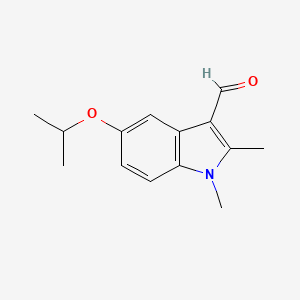
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
Indole-3-carbaldehyde and related members of the indole family are used in Multicomponent reactions (MCRs) to generate complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of indole-3-carbaldehyde derivatives is complex and diverse, allowing them to participate in a variety of chemical reactions .Chemical Reactions Analysis
Indole-3-carbaldehyde and its derivatives are involved in multicomponent reactions (MCRs), which offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .科学的研究の応用
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde has been used extensively in scientific research due to its unique properties. It has been used as a starting material in the synthesis of various pharmaceuticals, such as anticonvulsants, antibiotics, and anti-cancer drugs. It has also been used in the synthesis of various heterocyclic compounds, such as indoles, pyrroles, and quinolines. In addition, this compound has been used in the synthesis of various polymers, such as polyimides and polyurethanes.
作用機序
Target of Action
It’s known that indole derivatives, to which this compound belongs, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways and have downstream effects on various biological processes.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
実験室実験の利点と制限
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde has several advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and has a low toxicity profile. Furthermore, it is relatively stable and can be stored for long periods of time. However, this compound is also relatively unstable in the presence of light and oxygen, making it difficult to use in certain experiments.
将来の方向性
There are numerous potential future directions for 5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde research. These include further research into its mechanism of action, as well as its potential applications in various pharmaceuticals. Additionally, further research into its biochemical and physiological effects could lead to new insights into the regulation of various cellular processes. Finally, further research into its synthesis methods could lead to new, more efficient ways of producing the compound.
合成法
5-isopropoxy-1,2-dimethyl-1H-indole-3-carbaldehyde is typically synthesized through a multi-step process involving the reaction of isopropyl amine with acetaldehyde, followed by a condensation reaction with dimethylformamide. This produces an intermediate, which is then oxidized to form the desired compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures between 80-150 degrees Celsius. The reaction can be further optimized by using different catalysts and solvents, such as palladium and triethylamine.
特性
IUPAC Name |
1,2-dimethyl-5-propan-2-yloxyindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)17-11-5-6-14-12(7-11)13(8-16)10(3)15(14)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCIPLIXPHCFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

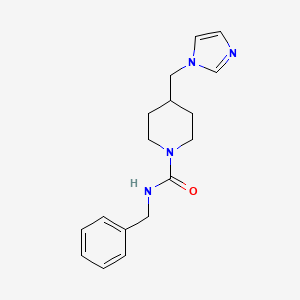
![N-cyclohexyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B3017862.png)
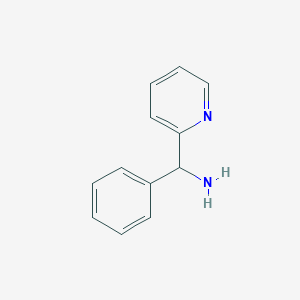
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B3017866.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone;dihydrochloride](/img/structure/B3017867.png)
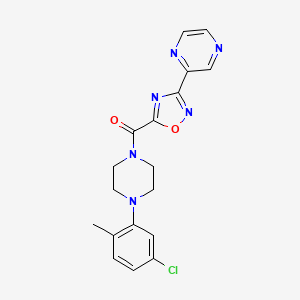
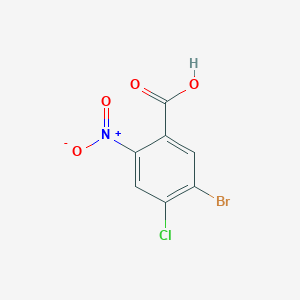
![2,2-Dimethyl-5-({4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B3017873.png)
